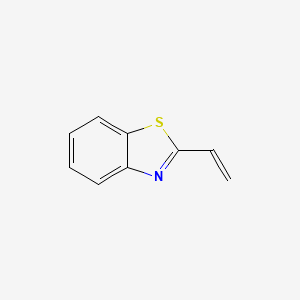

2-Vinyl-1,3-benzothiazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H7NS |

|---|---|

Peso molecular |

161.23 g/mol |

Nombre IUPAC |

2-ethenyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H7NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2 |

Clave InChI |

BNNNAVQJVYKEHQ-UHFFFAOYSA-N |

SMILES |

C=CC1=NC2=CC=CC=C2S1 |

SMILES canónico |

C=CC1=NC2=CC=CC=C2S1 |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 2 Vinyl 1,3 Benzothiazole

Conventional Synthetic Routes to 2-Substituted Benzothiazoles Relevant to Vinyl Derivative Synthesis

Traditional methods for synthesizing the benzothiazole (B30560) core are foundational for producing vinyl derivatives. These routes typically involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) structure.

Condensation Reactions with 2-Aminothiophenol (B119425) and Aldehyde Precursors

A cornerstone in the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various carbonyl compounds, particularly aldehydes. mdpi.commdpi.com This reaction proceeds through the formation of an imine thiophenol intermediate, which then undergoes cyclization to a benzothiazolidine, followed by oxidation to yield the aromatic benzothiazole ring. mdpi.com To synthesize 2-vinyl-1,3-benzothiazole, an α,β-unsaturated aldehyde, such as acrolein, would serve as the aldehyde precursor.

The versatility of this method is demonstrated by its tolerance for a wide range of aldehydes, including those with electron-donating or electron-withdrawing substituents, as well as heterocyclic and alkyl aldehydes. mdpi.com Various catalysts and reaction conditions have been employed to optimize this condensation, including the use of zinc acetate (B1210297) in solvent-free conditions, which provides good to excellent yields. mdpi.com Other catalytic systems, such as H2O2/HCl in ethanol (B145695) at room temperature, have also proven effective. mdpi.comnih.gov The general scheme for this reaction is a three-stage process: imine thiophenol formation, cyclization to benzothiazolidine, and subsequent reduction to the benzothiazole. mdpi.com

Table 1: Examples of Catalysts Used in the Condensation of 2-Aminothiophenol and Aldehydes

| Catalyst | Solvent | Temperature | Yield Range (%) | Reference |

| Zn(OAc)₂·2H₂O | Solvent-free | 80 °C | 67-96 | mdpi.com |

| H₂O₂/HCl | Ethanol | Room Temp | 85-94 | mdpi.comnih.gov |

| RuCl₃ | [bmim]PF₆ | Not specified | 43-88 | mdpi.com |

| ZnO NPs | Ethanol/neat | Room Temp | Not specified | mdpi.com |

| L-proline | Solvent-free (Microwave) | Not specified | 45-99 | mdpi.comtku.edu.tw |

Intramolecular Cyclization Approaches to the Benzothiazole Ring System

Intramolecular cyclization represents another significant pathway to the benzothiazole scaffold. mdpi.com These methods often start with a pre-formed thioanilide or a related structure, which then undergoes ring closure to form the thiazole ring. For instance, thiobenzanilides can be converted to benzothiazoles through radical cyclization. researchgate.net Another approach involves the cyclization of sulfamide (B24259) substrates in the presence of a catalyst like Dess-Martin periodinane. mdpi.comresearchgate.net

A notable example of intramolecular cyclization is the palladium-catalyzed aza-Wacker-type oxidation amidation of vinyl cyclopropanecarboxamides, which forges a new C-N bond to form a fused heterocyclic system. nih.gov While not a direct synthesis of this compound, these intramolecular strategies highlight the diverse ways the benzothiazole ring can be constructed, which can be adapted for vinyl-substituted derivatives. For example, a precursor containing a vinyl group could potentially be designed to undergo such a cyclization. The development of these methods is driven by the need for efficient and selective syntheses of complex heterocyclic compounds. rsc.org

Advanced and Unconventional Synthetic Approaches to this compound and its Analogs

In addition to conventional methods, a range of modern synthetic techniques have been applied to the synthesis of benzothiazoles, including this compound. These approaches often offer advantages in terms of efficiency, selectivity, and environmental impact.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann-type N-arylation for vinyl-containing precursors)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically involves a palladium catalyst, is a versatile method for creating C-C bonds and has been used to synthesize 2-arylpyridines and other biaryl compounds. nih.govclaremont.edu In the context of this compound, a Suzuki-Miyaura reaction could be envisioned between a 2-halobenzothiazole and a vinylboronic acid or ester. researchgate.netresearchgate.net This reaction has been successfully applied to the synthesis of 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole (B93375) and various aryl boronic acids, demonstrating its utility in functionalizing the benzothiazole core. nih.gov

Ullmann-type N-arylation reactions, which are typically copper-mediated, are used to form C-N bonds. beilstein-journals.org While primarily used for N-arylation, the principles of this reaction can be adapted for the synthesis of complex heterocyclic structures. beilstein-journals.orgorganic-chemistry.org For instance, an intramolecular Ullmann-type reaction could be a key step in forming the benzothiazole ring from a suitably substituted precursor containing a vinyl group. These transition metal-catalyzed methods offer a high degree of control and are often compatible with a wide range of functional groups. rsc.orgrsc.org

Table 2: Comparison of Transition Metal-Catalyzed Coupling Reactions

| Reaction | Catalyst | Bond Formed | Key Reactants | Relevance to this compound |

| Suzuki-Miyaura | Palladium | C-C | 2-Halobenzothiazole, Vinylboronic acid/ester | Direct vinylation of the benzothiazole core |

| Ullmann-type N-arylation | Copper | C-N | Aryl halide, Amine | Ring formation of precursors containing a vinyl group |

Photochemical Synthesis Pathways for Benzothiazole Derivatives

Photochemical methods offer a unique and often milder alternative to traditional thermal reactions. Visible light-driven, intramolecular C-S bond formation has been used to synthesize benzothiazoles from thioamide derivatives. nih.gov This approach is particularly attractive as it can proceed without the need for a photoredox catalyst, transition-metal catalyst, or base. nih.gov The reaction is initiated by the absorption of light, which promotes the cyclization to form the benzothiazole ring. researchgate.net

Another photochemical approach involves the use of an in situ-generated disulfide that photosensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anion, which act as the key oxidants for the dehydrogenation step in the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. organic-chemistry.org These photochemical pathways are part of a growing trend towards more sustainable and energy-efficient synthetic methods.

Catalyst-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, there is a growing interest in developing catalyst-free and environmentally benign methods for the synthesis of benzothiazoles. researchgate.netadelphi.edu One such approach is the microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid, which proceeds under solvent and catalyst-free conditions. tku.edu.tworganic-chemistry.org The ionic liquid can often be recycled, further enhancing the green credentials of the method.

Solvent-free reactions, often conducted under microwave irradiation or at room temperature, are another key aspect of green chemistry. mdpi.comresearchgate.net For example, a series of 2-arylbenzothiazoles have been synthesized from the condensation of aryl aldehydes with 2-aminothiophenol in the presence of L-proline under solvent-free and microwave irradiation conditions. tku.edu.tw These methods not only reduce the use of hazardous solvents but can also lead to shorter reaction times and higher yields. mdpi.com The development of such methodologies is crucial for the sustainable production of valuable chemical compounds like this compound. researchgate.netsemanticscholar.org

Dehydroaromatization and Redox Reaction Strategies

Dehydroaromatization and redox strategies for the synthesis of this compound primarily focus on two main approaches: the oxidation of a 2-substituted-2,3-dihydro-1,3-benzothiazole precursor and the dehydrogenation of a 2-ethyl-1,3-benzothiazole (B42386). These methods leverage the conversion of a saturated or partially saturated heterocyclic ring to an aromatic system, or the transformation of an alkyl side chain into a vinyl group, respectively.

Oxidation of 2-Alkyl-2,3-dihydro-1,3-benzothiazoles

A prominent strategy that falls under the category of dehydroaromatization involves the synthesis of a 2-alkyl-2,3-dihydro-1,3-benzothiazole intermediate, which is subsequently oxidized to the corresponding aromatic 2-substituted benzothiazole. In a potential pathway to this compound, a 2-ethyl-2,3-dihydro-1,3-benzothiazole (B13967372) precursor can be subjected to an oxidation/dehydrogenation process.

The synthesis of the dihydrobenzothiazole precursor is typically achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde. For the synthesis of a 2-ethyl substituted precursor, propanal would be the reactant of choice. This initial condensation reaction forms the dihydrobenzothiazole ring system.

The subsequent and crucial step is the aromatization of the dihydro intermediate. This is a redox reaction where the dihydrobenzothiazole is oxidized. A common and effective reagent for this transformation is pyridinium (B92312) chlorochromate (PCC) supported on silica (B1680970) gel. This reagent facilitates the removal of two hydrogen atoms, leading to the formation of the aromatic benzothiazole ring and concurrently promoting the elimination to form the vinyl group from the ethyl substituent.

Below is a representative table outlining the reaction conditions for this two-step process.

| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | 2-Aminothiophenol, Propanal | Molecular Sieves (MS) 4 Å, Dichloromethane (DCM) | 2-Ethyl-2,3-dihydro-1,3-benzothiazole | 85-95 |

| 2 | 2-Ethyl-2,3-dihydro-1,3-benzothiazole | Pyridinium chlorochromate (PCC) on silica gel | This compound | Not specified |

Interactive Data Table

Dehydrogenation of 2-Ethyl-1,3-benzothiazole

An alternative redox strategy involves the direct dehydrogenation of a 2-ethyl-1,3-benzothiazole. This approach requires the prior synthesis of the 2-ethyl derivative, which can be accomplished through the condensation of 2-aminothiophenol with propanoic acid or its derivatives.

Once 2-ethyl-1,3-benzothiazole is obtained, the focus shifts to the dehydrogenation of the ethyl side chain to introduce the vinyl group. This transformation is a classic example of a C-H activation/oxidation reaction. While specific examples for 2-ethylbenzothiazole are not extensively documented, analogous dehydrogenations of ethyl groups on other heterocyclic systems, such as N-ethylcarbazole, have been successfully carried out. These reactions typically employ a palladium catalyst, often supported on alumina (B75360) (Pd/Al₂O₃), at elevated temperatures. The reaction proceeds by the removal of two hydrogen atoms from the ethyl group, resulting in the formation of the desired carbon-carbon double bond.

The reaction conditions for the dehydrogenation step are summarized in the table below.

| Reactant | Catalyst | Temperature (°C) | Product |

| 2-Ethyl-1,3-benzothiazole | 5 wt% Pd/Al₂O₃ | 180-250 | This compound |

Interactive Data Table

These dehydroaromatization and redox strategies provide viable, albeit sometimes indirect, routes to this compound. The choice of method would depend on the availability of starting materials and the desired scale of the synthesis. Both approaches highlight the importance of oxidation and dehydrogenation reactions in the synthesis of functionalized aromatic heterocyclic compounds.

Chemical Reactivity and Transformation Mechanisms of 2 Vinyl 1,3 Benzothiazole

Reactions Involving the Vinylic Moiety

The electronic communication between the vinyl group and the heterocyclic ring renders the terminal carbon of the double bond electrophilic, making it susceptible to attack by both nucleophiles and radicals.

The vinyl group of 2-vinyl-1,3-benzothiazole is electron-deficient due to the electron-withdrawing nature of the attached benzothiazole (B30560) ring. This polarization facilitates nucleophilic addition reactions, often referred to as Michael or 1,4-conjugate additions. In this process, a nucleophile attacks the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbanion intermediate, which is subsequently protonated to yield the final addition product. masterorganicchemistry.com

The generic mechanism involves the attack of a nucleophile on the terminal carbon of the vinyl group, which breaks the pi bond. youtube.com This creates a tetrahedral intermediate that can then be protonated, typically by a solvent like water, to form the final product. youtube.com The rate of this addition is enhanced by the ability of the adjacent benzothiazole ring to stabilize the transient negative charge. masterorganicchemistry.com While direct studies on this compound are specific, the reactivity pattern is analogous to other push-pull type monomers where nucleophilic attack is a common transformation pathway. beilstein-journals.org For instance, the reaction of related vinyl compounds with thiols represents a classic example of such nucleophilic additions. beilstein-journals.org

This compound can undergo free-radical polymerization, a process common to many vinyl monomers. nih.govresearchgate.net This chain reaction consists of three main stages: initiation, propagation, and termination. nih.gov

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as azodiisobutyronitrile (AIBN), upon heating or irradiation. This radical then adds to the vinyl group of a monomer molecule to form a new, larger radical. rsc.org

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the growing end. This step repeats, leading to the formation of a long polymer chain. nih.gov

Termination: The polymerization process ceases when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation), resulting in the final polymer. nih.gov

The polymerization of structurally similar monomers like vinyl benzoxazine (B1645224) proceeds smoothly via free-radical mechanisms, indicating that this compound is a viable monomer for creating polymers with benzothiazole side chains. rsc.org Beyond polymerization, the vinyl group can also participate in other radical addition reactions. For example, the addition of a chlorine radical, generated from a source like 1-chloro-1,2-benziodoxol-3-one, would be expected to attack the vinyl group to form a stable allylic radical intermediate. nih.gov

Reactions Involving the 1,3-Benzothiazole Heterocyclic Ring

The benzothiazole ring itself is a versatile scaffold for further chemical modification, offering several avenues for functionalization.

Direct functionalization of the C-H bonds on the benzene (B151609) portion of the benzothiazole ring is a powerful strategy for structural elaboration, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation is a prominent method for this transformation. chemrxiv.orgnih.govresearchgate.net These reactions typically involve a palladium catalyst, such as Pd(OAc)₂, and can be directed to specific positions on the benzene ring. For instance, room-temperature direct arylation of benzothiazole with iodoarenes has been achieved using a palladium catalyst promoted by silver (Ag) in hexafluoroisopropanol (HFIP) as the solvent. rsc.org

The regioselectivity of these reactions is a key consideration. While some methods functionalize the C2 position of the thiazole (B1198619) ring, many modern protocols have been developed to selectively target the C4, C5, C6, and C7 positions of the fused benzene ring. nih.govmdpi.com For example, iridium-catalyzed C–H borylation has been shown to provide regioselective access to 5-boryl or 4,6-diboryl benzothiadiazole building blocks, which can then be further functionalized. nih.govacs.org

| Catalyst System | Coupling Partner | Position Functionalized | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Ag₂CO₃ / HFIP | Iodoarenes | C2 | Room temperature reaction. rsc.org |

| Pd(II) / Cu(I) / Bu₄NBr | Internal (from thiobenzanilides) | C2 (via cyclization) | Intramolecular C-H functionalization/C-S bond formation. nih.govresearchgate.net |

| Pd(PPh₃)₄ / MnO₂ | Internal (from N-arylthioureas) | C2 (via cyclization) | Intramolecular oxidative C-H functionalization. organic-chemistry.org |

| [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | C5 (major), C4, C4/C6, C4/C7 | Regioselective C-H borylation. acs.org |

The nitrogen atom in the thiazole ring of this compound is nucleophilic and can be readily alkylated, a process known as quaternization. le.ac.uk This reaction typically involves treating the benzothiazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate, to form a quaternary N-alkylbenzothiazolium salt. nih.gov

The quaternization transforms the neutral benzothiazole into a positively charged benzothiazolium cation, significantly altering the electronic properties and reactivity of the molecule. The effectiveness of different alkylating agents varies, with alkyl 2,4-dinitrobenzenesulphonates being particularly useful for introducing higher alkyl groups. le.ac.uk This post-polymerization modification strategy is also applicable to polymers containing vinylpyridine units, suggesting its feasibility for poly(this compound). nih.gov

| Alkylating Agent | Resulting Cation | Anion | Notes |

|---|---|---|---|

| Alkyl Iodides (e.g., CH₃I) | N-Alkylbenzothiazolium | Iodide (I⁻) | Common and effective for simple alkyl groups. nih.gov |

| Dialkyl Sulfates (e.g., (CH₃)₂SO₄) | N-Alkylbenzothiazolium | Alkylsulfate (RSO₄⁻) | Powerful alkylating agents. le.ac.uk |

| Alkyl p-toluenesulfonates | N-Alkylbenzothiazolium | Tosylate (TsO⁻) | Good leaving group facilitates the reaction. le.ac.uk |

| Alkyl 2,4-dinitrobenzenesulphonates | N-Alkylbenzothiazolium | 2,4-dinitrobenzenesulphonate | Effective for higher and branched alkyl groups. le.ac.uk |

The 1,3-benzothiazole ring is generally stable, but it can undergo ring-opening or rearrangement reactions under specific conditions. For instance, strong bases can induce the cleavage of the thiazole ring. thieme-connect.de In related systems, such as pyrrolo[2,1-c] chemrxiv.orgrsc.orgbenzothiazines, nucleophilic attack can induce a ring contraction to afford the more stable 1,3-benzothiazole scaffold. beilstein-journals.org This transformation proceeds via nucleophilic attack at an electrophilic carbon, cleavage of a sulfur-carbon bond, and subsequent intramolecular cyclization by the resulting thiol group. beilstein-journals.org

Rearrangements involving the benzothiazole core have also been observed. For example, a Favorskii-like rearrangement has been implicated in the formation of complex structures where a benzothiazole moiety is fused to a benzo chemrxiv.orgrsc.orgoxazin-3(4H)-one ring system. nih.gov These pathways, while not initiated directly from this compound, highlight the potential for complex transformations of the heterocyclic core under the influence of specific reagents and reaction conditions.

Structural Diversification and Synthesis of 2 Vinyl 1,3 Benzothiazole Derivatives

Modification of the Vinyl Side Chain and Extended Conjugated Systems

The vinyl group at the 2-position of the benzothiazole (B30560) ring is a primary target for synthetic modification, allowing for the extension of the molecule's π-conjugated system. Such extensions are of significant interest for applications in optoelectronic devices and fluorescent probes due to their impact on the molecule's absorption and emission properties. arkat-usa.org

A common strategy involves using a precursor such as 2-[2-(4-methylphenyl)ethenyl]-1,3-benzothiazole, which is a styryl-type derivative of 2-vinyl-1,3-benzothiazole. This starting material can undergo further reactions to elongate the conjugated path. For instance, reaction with N-bromosuccinimide (NBS) in dry benzene (B151609) can brominate the methyl group on the phenyl ring. The resulting benzylic bromide is a reactive intermediate that can be converted to other functional groups. Subsequent reaction with aqueous sodium cyanide in tetrahydrofuran (B95107) (THF) can displace the bromide to form a benzothiazole vinyl phenyl acetonitrile (B52724) derivative, effectively extending the conjugation and introducing a cyano group. arkat-usa.org

This synthetic approach can be used to create more complex structures. For example, molecules have been synthesized that consist of two benzothiazole units bridged by a bis(4-vinylphenyl)acrylonitrile group, creating a significantly larger conjugated system. researchgate.net These novel cyano-substituted benzothiazoles exhibit altered photophysical properties, such as shifts in their absorption and fluorescence spectra, which are characteristic of extended π-systems. arkat-usa.orgresearchgate.net

| Starting Material | Key Reagents | Intermediate/Product | Objective |

|---|---|---|---|

| 2-[2-(4-methylphenyl)ethenyl]-1,3-benzothiazole | 1. N-Bromosuccinimide (NBS), Benzene 2. aq. Sodium Cyanide, THF | Benzothiazole vinyl phenyl acetonitrile | Side chain functionalization and conjugation extension. arkat-usa.org |

| 2-[2-(4-methylphenyl)ethenyl]-1,3-benzothiazole | 1. N-Bromosuccinimide (NBS) 2. Hexamethylenetetramine (HMTA) | 4-[(E)-2-(Benzo[d]thiazol-2-yl)vinyl]benzaldehyde | Introduction of an aldehyde functional group for further modification. arkat-usa.org |

Substitutions on the Benzene Ring of the Benzothiazole System

Modifying the benzene portion of the benzothiazole nucleus is another critical strategy for fine-tuning the molecule's properties. The introduction of various substituents at positions 4, 5, 6, or 7 can influence the electron density of the entire heterocyclic system.

The synthesis of these derivatives often starts with a substituted 2-aminothiophenol (B119425). The condensation of this precursor with various aldehydes, carboxylic acids, or their derivatives allows for the creation of a 2-substituted benzothiazole that already contains the desired functionality on its benzene ring. mdpi.com This method is effective for incorporating a range of functional groups, including electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, nitro) substituents. organic-chemistry.orgresearchgate.net

For example, 5- and 6-substituted benzothiazolium salts have been prepared by first synthesizing the corresponding substituted 2-methylbenzothiazole (B86508) and then quaternizing the nitrogen atom with an alkyl halide. researchgate.net The synthesis of a 2-methyl-5-nitrobenzothiazole (B1346598) can be achieved through a multi-step process starting from 3-nitroaniline, which involves the closure of the thiazole (B1198619) ring. researchgate.net

More advanced and regioselective methods for functionalizing the benzene ring directly on the pre-formed benzothiazole core are also being explored. Techniques such as iridium-catalyzed C-H borylation can introduce a boryl group at specific positions on the ring. This borylated intermediate can then participate in various cross-coupling reactions, like the Suzuki-Miyaura coupling, to form C-C bonds and attach a wide array of aryl or heteroaryl substituents. nih.govacs.org

| Position(s) | Substituent | Synthetic Approach | Reference |

|---|---|---|---|

| 5 or 6 | -NO₂ (Nitro) | Heterocycle ring closure starting from a substituted aniline (B41778) (e.g., 3-nitroaniline). | researchgate.net |

| 5 or 6 | -NHCOCH₃ (Acetylamino) | Reduction of a nitro-substituted precursor followed by acetylation. | researchgate.net |

| Various | -Cl, -CH₃, -OCH₃ | Condensation of a correspondingly substituted 2-aminothiophenol with an aldehyde or carboxylic acid. | organic-chemistry.org |

| 5 | Aryl groups | Regioselective C-H borylation followed by Suzuki-Miyaura cross-coupling. | nih.gov |

Synthesis and Characterization of Novel Hybrid Molecular Architectures

Creating hybrid molecules involves covalently linking the benzothiazole scaffold to other distinct pharmacologically or functionally important moieties. This approach aims to generate novel compounds with combined or enhanced properties derived from their constituent parts.

One successful strategy for creating such hybrids is the use of "click chemistry." For instance, a series of benzothiazole-piperazine-1,2,3-triazole hybrids have been synthesized. nih.gov The synthesis begins with the nucleophilic substitution of 2-chlorobenzothiazole (B146242) with piperazine. The resulting 2-(1-piperazinyl)benzothiazole is then reacted with chloroacetyl chloride. This intermediate is converted to an azide (B81097) derivative using sodium azide. The final step is a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction (a "click" reaction) between the azide and various functionalized alkynes, which regioselectively yields the 1,4-disubstituted 1,2,3-triazole hybrids. nih.govresearchgate.net

Another approach to hybrid architectures is the formation of amide bonds. New compounds have been synthesized by coupling the 2-aminobenzothiazole (B30445) core with various profens (a class of non-steroidal anti-inflammatory drugs). mdpi.comnih.gov This creates a series of benzothiazole-profen hybrid amides, merging the structural features of both parent molecules. mdpi.com

The structural confirmation of these novel and complex molecules is paramount. A combination of spectroscopic techniques is employed for their characterization. These typically include Fourier-transform infrared (FT-IR) spectroscopy to identify key functional groups (like C=O in amides), nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) spectroscopy to elucidate the precise arrangement of atoms and protons, and high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition of the synthesized compounds. nih.govmdpi.commdpi.com

| Hybrid Type | Key Building Blocks | Key Reaction | Characterization Methods |

|---|---|---|---|

| Benzothiazole-Piperazine-1,2,3-Triazole | 2-Chlorobenzothiazole, Piperazine, Substituted Alkynes | Cu(I)-catalyzed 1,3-dipolar cycloaddition ("Click" Chemistry) | IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry. nih.gov |

| Benzothiazole-Profen Amide | 2-Aminobenzothiazole, Profen (e.g., Ketoprofen) | Amide bond formation | IR, ¹H-NMR, ¹³C-NMR, HRMS. mdpi.comnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 2 Vinyl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete picture of the proton and carbon framework of 2-Vinyl-1,3-benzothiazole can be assembled.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) ring and the vinyl group. The aromatic protons of the benzothiazole core typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) will depend on the substitution pattern and the electronic environment of each proton. The vinyl group protons will present a characteristic AXM or ABX spin system, with chemical shifts anticipated in the δ 5.0-7.0 ppm range. The geminal, cis, and trans coupling constants (J-values) between the vinyl protons are diagnostic and provide conformational information.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbon atoms of the benzothiazole ring are expected to appear in the aromatic region of the spectrum, typically between δ 110 and 160 ppm. The carbon atom attached to both the sulfur and nitrogen atoms (C2) would likely resonate at the lower field end of this range. The vinyl group carbons will have characteristic chemical shifts, with the terminal CH₂ carbon appearing at a higher field (around δ 115-125 ppm) and the internal CH carbon at a lower field (around δ 130-140 ppm).

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 9.0 | Aromatic-C | 110 - 155 |

| Vinyl-H (CH) | 6.0 - 7.0 | C2 (Benzothiazole) | ~165 |

| Vinyl-H (CH₂) | 5.0 - 6.0 | Vinyl-C (CH) | 130 - 140 |

| Vinyl-C (CH₂) | 115 - 125 |

Note: The chemical shift values are predicted based on typical ranges for similar structural motifs and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the connectivity within the aromatic ring system and for assigning the coupled protons of the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment allows for the unambiguous assignment of each protonated carbon in the molecule by linking the previously assigned proton resonances to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This technique is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For this compound, HMBC would show correlations between the vinyl protons and the C2 carbon of the benzothiazole ring, confirming the attachment of the vinyl group.

| 2D NMR Experiment | Information Obtained for this compound |

| COSY | Confirms proton-proton couplings within the benzothiazole ring and the vinyl group. |

| HSQC | Correlates each proton with its directly attached carbon atom. |

| HMBC | Establishes long-range connectivity, confirming the link between the vinyl group and the benzothiazole core, and helps in assigning quaternary carbons. |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display a series of absorption bands corresponding to the vibrational modes of its constituent bonds. Key expected vibrations include the C=N stretching of the thiazole (B1198619) ring, C=C stretching of the aromatic ring and the vinyl group, and various C-H stretching and bending modes. The presence of the vinyl group will be specifically indicated by characteristic C=C stretching and C-H out-of-plane bending vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Vinyl C-H Stretch | 3100 - 3000 |

| C=N Stretch (Thiazole) | 1650 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Vinyl C=C Stretch | ~1630 |

| C-H Out-of-plane Bending (Vinyl) | 1000 - 900 |

| C-S Stretch | 800 - 600 |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern upon ionization. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the vinyl group or fragmentation of the benzothiazole ring, providing further structural confirmation. The molecular weight of this compound (C₉H₇NS) is approximately 161.23 g/mol .

| Ion | Predicted m/z | Possible Identity |

| [M]⁺ | ~161 | Molecular Ion |

| [M - C₂H₃]⁺ | ~134 | Loss of vinyl radical |

| [C₇H₄NS]⁺ | ~134 | Benzothiazole cation radical |

| [C₆H₄S]⁺ | ~108 | Thiophenol cation radical |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Electronic Absorption and Emission Spectroscopy for π-System Characterization and Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and π-conjugated system of a molecule. Benzothiazole derivatives are known to exhibit interesting photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the near-visible region, arising from π→π* and n→π* electronic transitions within the conjugated system of the benzothiazole ring and the vinyl group. The extension of conjugation by the vinyl group at the 2-position is likely to cause a bathochromic (red) shift in the absorption maximum compared to the parent benzothiazole.

Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can offer insights into the structural relaxation of the molecule in the excited state.

| Spectroscopic Parameter | Expected Characteristics |

| UV-Vis Absorption (λ_max) | Expected in the UV-A or near-visible range, characteristic of conjugated systems. |

| Molar Absorptivity (ε) | High values are expected for π→π* transitions. |

| Fluorescence Emission (λ_em) | Emission at a longer wavelength than the absorption maximum. |

| Stokes Shift | Provides information on the difference in geometry between the ground and excited states. |

Note: The exact absorption and emission maxima are highly dependent on the solvent polarity.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as intermolecular interactions that dictate the packing of molecules in the crystal lattice. Although a specific crystallographic study for this compound was not found in the available literature, analysis of closely related 2-substituted benzothiazole derivatives provides significant insight into the expected solid-state structure of the benzothiazole core.

Detailed structural parameters for several benzothiazole derivatives have been reported, offering a comprehensive view of the typical molecular architecture. For instance, the crystal structures of compounds such as (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol and 2-(2H-1,3-benzodioxol-5-yl)-1,3-benzothiazole have been determined, revealing key features of the benzothiazole moiety. nih.govnih.gov

In these derivatives, the 1,3-benzothiazole ring system is consistently found to be essentially planar. For example, in (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, the root-mean-square deviation from planarity for the benzothiazole ring is a mere 0.006 Å. nih.govresearchgate.net This planarity is a characteristic feature of the fused aromatic system.

The crystal packing of these molecules is often stabilized by a network of intermolecular interactions. In the case of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains within the crystal. nih.govresearchgate.net For 2-(2H-1,3-benzodioxol-5-yl)-1,3-benzothiazole, the crystal packing is stabilized by π–π stacking interactions, with centroid-centroid distances between aromatic rings of 3.705(1) Å and 3.752(1) Å, as well as C—H⋯π interactions and a short S⋯S contact of 3.485(1) Å. nih.gov

The crystallographic data for these related compounds are summarized in the tables below, providing a valuable reference for the expected structural parameters of the this compound framework.

Table 1: Crystallographic Data for Selected 2-Substituted Benzothiazole Derivatives

| Compound Name | (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol nih.gov | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole nih.gov |

| Formula | C₉H₆F₃NOS | C₁₄H₉NO₂S |

| Molecular Weight | 233.21 | 255.28 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | Pbca |

| a (Å) | 9.2116(9) | 6.3356(2) |

| b (Å) | 5.5052(4) | 16.3222(5) |

| c (Å) | 10.2279(8) | 22.0471(7) |

| α (°) | 90 | 90 |

| β (°) | 107.411(9) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 494.91(7) | 2279.91(12) |

| Z | 2 | 8 |

| Temperature (K) | 293 | 293 |

| Radiation | Mo Kα | Mo Kα |

Table 2: Selected Bond Lengths and Angles for the Benzothiazole Moiety in (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol nih.gov

| Bond/Angle | Length (Å) / Angle (°) |

| S1—C7 | 1.748(2) |

| S1—C2 | 1.741(2) |

| N1—C7 | 1.300(3) |

| N1—C6 | 1.393(3) |

| C1—C6 | 1.385(4) |

| C1—C2 | 1.389(4) |

| C7—S1—C2 | 88.63(11) |

| C7—N1—C6 | 111.4(2) |

| S1—C7—N1 | 115.5(2) |

Computational and Theoretical Investigations of 2 Vinyl 1,3 Benzothiazole

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

DFT has become a primary method for investigating the properties of benzothiazole (B30560) and its derivatives. scirp.orgnih.gov Functionals such as B3LYP are commonly employed to calculate optimized geometries, electronic structures, and various chemical parameters. scirp.orgmdpi.com

The first step in computational analysis is the optimization of the molecule's ground-state geometry. nih.gov For substituted benzothiazoles, this involves finding the most stable arrangement of atoms by minimizing the total energy. Conformational analysis, particularly for molecules with rotatable bonds like the vinyl group in 2-Vinyl-1,3-benzothiazole, is crucial for identifying the lowest energy conformers. mdpi.com This is often achieved by systematically rotating dihedral angles, such as the one between the benzothiazole ring and the vinyl substituent, to map the potential energy surface. mdpi.com For similar benzothiazole derivatives, studies have identified the most stable conformers, which are then used for subsequent calculations of electronic and spectroscopic properties. mdpi.com

Below is a table of typical computed bond lengths and angles for the core benzothiazole structure, derived from DFT calculations on related molecules.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Bond | Typical Calculated Value | Angle | Typical Calculated Value |

| S1–C2 | 1.754 | C7-S1-C2 | 89.5 |

| C2–N3 | 1.313 | S1-C2-N3 | 115.1 |

| N3–C4 | 1.396 | C2-N3-C4 | 111.4 |

| C4–C5 | 1.389 | N3-C4-C5 | 114.5 |

| C5–C6 | 1.401 | C4-C5-C6 | 118.9 |

| C6–C7 | 1.392 | C5-C6-C7 | 121.2 |

| C7–S1 | 1.739 | C6-C7-S1 | 119.5 |

Note: Data is generalized from computational studies on benzothiazole derivatives and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.comyoutube.comlibretexts.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comwikipedia.org

In benzothiazole derivatives, the distribution of these orbitals is typically spread across the π-conjugated system. For vinyl-fused benzothiazoles, the HOMO energy level is often distributed throughout the molecule, while the LUMO can be more localized on the benzothiazole moiety. nih.gov The introduction of a vinyl group and other substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic properties of the molecule. scirp.org

| Compound System | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| Benzothiazole (BTH) | -6.79 | -1.29 | 5.50 | sciencepub.net |

| 2-Mercapto-benzothiazole (MBTH) | -6.42 | -1.92 | 4.50 | sciencepub.net |

| Vinyl-fused Benzothiazole (general) | -6.37 to -5.31 | -3.19 to -1.98 | 2.79 to 4.00 | haramaya.edu.et |

| Tetrathiafulvalene-vinyl-benzothiazole | -4.90 | -2.73 | 2.17 | academie-sciences.frresearchgate.net |

Note: Values are illustrative and depend on the specific derivative and computational method used.

From the HOMO and LUMO energy values, several global quantum chemical parameters can be derived to further describe the reactivity of this compound. mdpi.com These descriptors provide a quantitative measure of different aspects of molecular reactivity. scirp.org

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. scirp.org

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. mdpi.com

These parameters are calculated using the energies of the frontier orbitals. For instance, hardness can be approximated as η ≈ (ELUMO - EHOMO) / 2. scirp.org Studies on various 2-substituted benzothiazoles show that the nature of the substituent significantly influences these parameters, with electron-withdrawing groups generally increasing the electrophilicity index. scirp.orgmdpi.com

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to charge transfer. scirp.org |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. scirp.org |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Electron-attracting power. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Propensity to accept electrons. mdpi.com |

Simulations of Spectroscopic Properties (UV-Vis, IR, NMR)

Quantum chemical methods are widely used to simulate and interpret various spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is particularly effective for predicting electronic absorption spectra (UV-Vis). academie-sciences.frnih.govrsc.org Calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These theoretical spectra often show good agreement with experimental data and help assign electronic transitions, which for compounds like this compound are typically π → π* transitions within the conjugated system. nih.govrsc.org

Theoretical calculations are also invaluable for assigning vibrational modes in Infrared (IR) spectra. researchgate.net By computing the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. mdpi.com This allows for the precise assignment of experimental peaks to specific molecular motions, such as C-H stretching, C=C bending, and vibrations of the benzothiazole ring system. researchgate.net

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.commdpi.com Comparing calculated shifts with experimental data helps confirm the molecular structure and provides detailed electronic information about the local environment of each nucleus. mdpi.comdiva-portal.org

Reaction Mechanism Studies and Pathway Elucidation through Quantum Chemical Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation barriers. nih.gov For reactions involving benzothiazole derivatives, quantum chemical calculations can help understand the regioselectivity and thermodynamics of different reaction pathways. nih.govacs.org

For example, in nucleophilic substitution reactions, DFT calculations can model the attack of a nucleophile, the formation of intermediates, and the energy required to overcome transition state barriers. nih.gov This provides a molecular-level understanding of why a particular product is formed over others. nih.gov Theoretical studies have been used to investigate the synthesis of various benzothiazole-containing structures, including the condensation of 2-aminothiophenol (B119425) with aldehydes or the cyclization of thioamides, providing insight into the sequence of bond-forming and bond-breaking events. mdpi.comresearchgate.net Such studies are crucial for optimizing reaction conditions and designing new synthetic routes to complex heterocyclic systems. diva-portal.orgbeilstein-journals.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. scirp.orgresearchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core, lone pair, and bonding/antibonding orbitals.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N3 | π(C2-S1) | ~35-50 | Lone pair delocalization |

| LP (1) S1 | π(C2-N3) | ~20-30 | Lone pair delocalization |

| π(C4-C5) | π(C6-C7) | ~15-25 | π-conjugation |

| π(C6-C7) | π(C2-N3) | ~10-20 | π-conjugation |

Note: The E(2) values are illustrative examples based on general findings for benzothiazole derivatives and indicate the strength of intramolecular electronic interactions.

In Silico Modeling and Molecular Docking Studies

In silico modeling and molecular docking are computational techniques used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. These methods are instrumental in drug discovery for identifying potential therapeutic agents and elucidating their mechanism of action at a molecular level.

For the broader family of benzothiazole derivatives, extensive molecular docking studies have been conducted to explore their potential as inhibitors for a variety of molecular targets. These studies have investigated benzothiazoles as:

Anticancer agents by targeting protein kinases.

Anticonvulsant agents by targeting GABA-aminotransferase.

Antimicrobial agents by targeting enzymes like dihydroorotase and dihydropteroate (B1496061) synthase.

These computational analyses typically involve predicting the binding energy, identifying key amino acid interactions (such as hydrogen bonds and hydrophobic interactions), and correlating these findings with experimentally observed biological activity.

However, a thorough review of the scientific literature reveals a lack of specific molecular docking studies for this compound and its derivatives. While the foundational benzothiazole scaffold is of significant interest, the specific influence of the 2-vinyl substitution on binding to particular molecular targets has not been a focus of published in silico research. Therefore, no specific data on binding affinities or interaction patterns for this compound with any molecular target can be presented.

Theoretical Calculations of Nonlinear Optical (NLO) Properties

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are crucial for predicting the nonlinear optical (NLO) properties of molecules. NLO materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The key parameters calculated to evaluate a molecule's NLO potential are the first hyperpolarizability (β) and second hyperpolarizability (γ), which describe the nonlinear response of the molecule to an applied electric field.

Many computational studies have focused on benzothiazole derivatives as potential NLO materials. These investigations have systematically explored how the NLO response is affected by:

The introduction of electron-donating and electron-withdrawing groups to create "push-pull" systems.

The extension of the π-conjugated system.

The nature of the molecular bridge connecting different parts of the molecule.

One study was identified that performed DFT calculations on the geometrical parameters of this compound. However, this study did not report on the calculation of its nonlinear optical properties. While structurally related compounds, such as styryl benzothiazoles, have been investigated for their NLO properties, specific theoretical calculations of the hyperpolarizability of this compound are not available in the reviewed literature. Consequently, a data table of its NLO properties cannot be provided.

Polymerization Chemistry of 2 Vinyl 1,3 Benzothiazole and Its Analogs

Radical Polymerization Mechanisms and Kinetic Studies

The radical polymerization of vinyl monomers is a chain reaction that proceeds through three main steps: initiation, propagation, and termination. In the context of 2-vinyl-1,3-benzothiazole, a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is thermally or photochemically decomposed to generate primary radicals. These radicals then add to the vinyl group of the monomer, initiating the polymerization process.

The propagation step involves the sequential addition of monomer units to the growing polymer chain. The stability of the propagating radical, which is influenced by the benzothiazole (B30560) group, plays a crucial role in the polymerization kinetics. The aromatic and heteroatomic nature of the benzothiazole ring can influence the reactivity of the vinyl group and the stability of the resulting radical through resonance effects.

Termination of the growing polymer chains can occur through combination or disproportionation. These termination reactions are influenced by factors such as monomer concentration, temperature, and solvent viscosity.

While detailed kinetic studies specifically on the radical polymerization of this compound are not extensively documented in publicly available literature, the general principles of vinyl polymerization kinetics are applicable. The rate of polymerization would be expected to be proportional to the square root of the initiator concentration and the first power of the monomer concentration. Deviations from these classical kinetics can occur, for instance, due to self-initiation or other side reactions. beilstein-journals.org

Kinetic analysis of the polymerization of related heterocyclic vinyl monomers can provide insights. For example, studies on the chemical oxidative polymerization of 2-aminothiazole (B372263) have shown that the initial rate of polymerization increases with both monomer and oxidant concentrations. mdpi.com While the mechanism is different, it highlights the influence of reactant concentrations on polymerization rates in thiazole-containing systems. mdpi.com

Controlled Radical Polymerization Techniques (e.g., RAFT Polymerization)

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. ethz.ch Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly versatile due to its tolerance to a wide range of functional monomers. nih.gov

The RAFT process has been successfully applied to the polymerization of benzothiazole-containing vinyl monomers, such as the analog 2-benzothiazolyl vinyl sulfide (B99878) (BTVS). acs.org This technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The living characteristic of RAFT polymerization is evidenced by the linear relationship between the number-average molecular weight (Mn) of the resulting polymer and the monomer conversion. nih.gov

In a typical RAFT polymerization of a benzothiazole-vinyl monomer, a chain transfer agent (CTA), such as S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT), is used in conjunction with a radical initiator like AIBN. nih.gov The choice of CTA is crucial for achieving good control over the polymerization.

The successful RAFT polymerization of BTVS demonstrates the feasibility of applying this technique to produce well-defined polymers containing benzothiazole units. acs.org This control opens up possibilities for the creation of advanced polymer structures.

Synthesis of Homopolymers and Copolymers Incorporating Benzothiazole-Vinyl Units

Both conventional free-radical polymerization and controlled radical polymerization techniques have been utilized to synthesize homopolymers and copolymers incorporating benzothiazole-vinyl units.

Homopolymers: The homopolymerization of 2-benzothiazolyl vinyl sulfide (BTVS), an analog of this compound, has been achieved through RAFT polymerization. acs.org The resulting homopolymer, poly(2-benzothiazolyl vinyl sulfide) or poly(BTVS), exhibits a high refractive index, which is a desirable property for optical applications. acs.org

Copolymers: The incorporation of benzothiazole-vinyl units into copolymers allows for the tuning of material properties. Random copolymers of BTVS with other vinyl monomers, such as 2-vinylnaphthalene (B1218179) (VNA), have been synthesized using both conventional free-radical and RAFT copolymerization methods. acs.org The composition of these copolymers can be controlled by adjusting the feed ratio of the comonomers.

The following table summarizes the synthesis of random copolymers of 2-benzothiazolyl vinyl sulfide (BTVS) and 2-vinylnaphthalene (VNA) via conventional free-radical polymerization.

| Entry | [VNA]/[BTVS] in feed | BTVS in copolymer (mol %) | Mn ( g/mol ) | Dispersity (Mw/Mn) |

| 1 | 90/10 | 8 | 15,100 | 2.18 |

| 2 | 70/30 | 26 | 13,800 | 2.01 |

| 3 | 50/50 | 43 | 12,100 | 1.98 |

| 4 | 30/70 | 54 | 10,500 | 2.23 |

| Data is for the analog 2-benzothiazolyl vinyl sulfide (BTVS) and is sourced from reference acs.org. |

Similarly, RAFT polymerization has been used to synthesize random copolymers of BTVS and VNA with controlled compositions and lower dispersity compared to conventional methods.

| Entry | [VNA]/[BTVS] in feed | BTVS in copolymer (mol %) | Mn ( g/mol ) | Dispersity (Mw/Mn) |

| 1 | 90/10 | 10 | 11,200 | 1.21 |

| 2 | 70/30 | 29 | 10,800 | 1.25 |

| 3 | 50/50 | 45 | 9,900 | 1.28 |

| Data is for the analog 2-benzothiazolyl vinyl sulfide (BTVS) and is sourced from reference acs.org. |

Design and Characterization of Advanced Polymer Architectures (e.g., Block Copolymers)

The control afforded by RAFT polymerization enables the design and synthesis of more complex and advanced polymer architectures, such as block copolymers, which are composed of two or more distinct polymer chains linked together.

Block copolymers containing benzothiazole-vinyl units have been successfully synthesized by chain-extending a macro-chain transfer agent (macro-CTA) with a second monomer. acs.org For instance, a poly(BTVS) macro-CTA, prepared by the RAFT polymerization of BTVS, can be used to initiate the polymerization of another monomer like 2-vinylnaphthalene (VNA). This sequential monomer addition leads to the formation of a well-defined block copolymer, in this case, poly(BTVS)-b-poly(VNA). acs.org

The synthesis of such block copolymers allows for the combination of the properties of the individual blocks. For example, the benzothiazole-containing block can provide a high refractive index, while the other block can be chosen to impart other desired characteristics, such as specific solubility or mechanical properties. acs.org

The table below presents data on the synthesis of block copolymers by chain-extending a poly(BTVS) macro-CTA with VNA.

| Entry | [VNA]/[poly(BTVS) macro-CTA] | BTVS in block copolymer (mol %) | Mn ( g/mol ) | Dispersity (Mw/Mn) |

| 1 | 100/1 | 70 | 12,300 | 1.35 |

| 2 | 200/1 | 54 | 16,500 | 1.38 |

| 3 | 400/1 | 37 | 23,800 | 1.41 |

| Data is for the analog 2-benzothiazolyl vinyl sulfide (BTVS) and is sourced from reference acs.org. |

The characterization of these advanced polymer architectures is typically performed using techniques such as size exclusion chromatography (SEC) to determine molecular weight and dispersity, and nuclear magnetic resonance (NMR) spectroscopy to confirm the composition and structure of the copolymers.

Emerging Research Directions and Future Prospects for 2 Vinyl 1,3 Benzothiazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-substituted benzothiazoles is a well-established field, often involving the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. However, specific, sustainable methods for the direct synthesis of 2-Vinyl-1,3-benzothiazole are not readily found in existing literature. Future research could focus on adapting known olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to introduce the vinyl group onto a pre-formed benzothiazole (B30560) core.

A potential synthetic approach could involve the reaction of 2-formyl-1,3-benzothiazole with a phosphorus ylide. The development of green synthetic routes would be a key consideration, focusing on the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Reaction Type | Precursors | Potential Advantages | Research Focus |

| Wittig Reaction | 2-Formyl-1,3-benzothiazole, Methyltriphenylphosphonium halide | High selectivity for terminal alkenes | Development of catalytic and solvent-free conditions. |

| Horner-Wadsworth-Emmons Reaction | 2-Formyl-1,3-benzothiazole, Diethyl (lithiomethyl)phosphonate | Higher reactivity than Wittig reagents, easier byproduct removal | Use of milder bases and optimization for high yields. |

| Direct C-H Vinylation | 1,3-Benzothiazole, Ethylene | Atom-economical approach | Discovery of suitable catalysts for selective C-H activation at the 2-position. |

Exploration of Advanced Polymerization Techniques and Macromolecular Engineering

The polymerization of this compound is another area where specific research is lacking. The presence of the vinyl group suggests that it could undergo polymerization via various mechanisms, including free radical, cationic, and anionic pathways. Advanced polymerization techniques could offer precise control over the resulting polymer's architecture, molecular weight, and functionality.

Future research in this area would likely involve investigating the reactivity of the this compound monomer under different polymerization conditions. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be explored to synthesize well-defined homopolymers and block copolymers. The incorporation of the benzothiazole moiety into the polymer backbone is expected to impart unique optical and electronic properties.

Design and Synthesis of Next-Generation Functional Materials with Tunable Properties

While there is no direct evidence in the literature, polymers derived from this compound, tentatively named poly(this compound), hold promise for the development of novel functional materials. The benzothiazole unit is known for its interesting photophysical and electronic properties. Therefore, polymers containing this moiety could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The properties of these materials could be tuned by copolymerizing this compound with other functional monomers. This would allow for the modulation of the polymer's electronic band gap, solubility, and processability. The design of these next-generation materials would be guided by computational modeling to predict their properties before synthesis.

Integration in Hybrid Systems and Nanomaterials for Enhanced Performance

The integration of poly(this compound) into hybrid systems and nanomaterials is a speculative but exciting prospect. The nitrogen and sulfur atoms in the benzothiazole ring could act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or polymer-metal complexes with catalytic or sensing capabilities.

Furthermore, the polymer could be used to functionalize the surface of nanoparticles, creating hybrid materials with enhanced stability and processability. For example, grafting poly(this compound) onto the surface of quantum dots could improve their dispersibility in organic solvents and enhance their performance in optoelectronic devices. The development of nanoparticles and nanofibers from this polymer could also open up new applications in areas such as drug delivery and tissue engineering, although this remains a completely unexplored field.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Vinyl-1,3-benzothiazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between benzothiazole precursors and vinylating agents. For example, palladium-catalyzed cross-coupling (e.g., Heck reaction) under inert atmospheres (N₂/Ar) can introduce the vinyl group. Optimization includes varying catalysts (e.g., Pd(OAc)₂), ligands (e.g., PPh₃), and solvents (e.g., DMF, THF) to improve yields. Reaction temperature (80–120°C) and time (12–24 hrs) should be adjusted based on TLC or HPLC monitoring. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity . Spectral characterization (¹H/¹³C NMR, FT-IR) confirms structural fidelity .

Q. How can spectroscopic techniques validate the structural identity of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of C=C (vinyl) stretching (~1630–1680 cm⁻¹) and C-S (benzothiazole) vibrations (~650–750 cm⁻¹).

- NMR : ¹H NMR shows vinyl protons as doublets (δ 5.0–6.5 ppm, coupling constant J = 10–17 Hz) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies sp² carbons (vinyl: δ 110–130 ppm; benzothiazole: δ 120–150 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and compute frontier molecular orbitals (FMOs). Key parameters:

- HOMO-LUMO Gap : Indicates electronic excitation energy; narrow gaps suggest higher reactivity.

- Electrostatic Potential (MEP) Maps : Highlight nucleophilic (vinyl group) and electrophilic (benzothiazole sulfur) sites.

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation effects (e.g., vinyl π→benzothiazole σ* interactions). Validate results against experimental UV-Vis spectra (TD-DFT) .

Q. What mechanistic insights govern the photochemical reactivity of this compound?

- Methodological Answer : Photoreactivity involves π→π* transitions in the vinyl group, leading to cyclization or isomerization. Use:

- Time-Resolved Spectroscopy : Track excited-state dynamics (fs-µs timescales).

- TD-DFT : Simulate vertical excitations and compare with experimental λₘₐₓ.

- Nonadiabatic Dynamics : Model conical intersections to predict pathways (e.g., [2+2] cycloaddition vs. electrocyclic ring-opening) .

Q. How do substituents on the benzothiazole ring influence the compound’s antimicrobial activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 6/7 to enhance lipophilicity and membrane penetration.

- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).

- Molecular Docking : Simulate binding to microbial targets (e.g., DNA gyrase) using AutoDock Vina. Correlate binding affinity (ΔG) with experimental MIC .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

- Methodological Answer :

- Solvent Screening : Use high-boiling solvents (e.g., DMSO, DMF) for slow evaporation.

- Salt Formation : Co-crystallize with acids (e.g., HCl) to improve lattice stability.

- SHELX Refinement : Apply full-matrix least-squares methods to resolve disorder in vinyl/benzothiazole moieties .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (especially during synthesis).

- Storage : In airtight containers under inert gas (N₂) at –20°C to prevent degradation.

- Disposal : Neutralize with 10% NaOH and incinerate via licensed hazardous waste services .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Basis Set Validation : Compare B3LYP/6-31G* results with higher-level methods (e.g., CCSD(T)) or larger basis sets (e.g., 6-311++G**).

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to match experimental conditions (e.g., DMSO vs. gas phase).

- Vibrational Mode Assignments : Re-examine scaling factors (0.96–0.98) for IR frequencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.